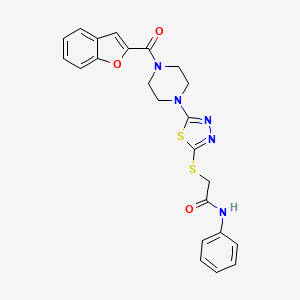
2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, acetylcholinesterase inhibition, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N6O4S2, with a molecular weight of approximately 484.55 g/mol. The structure features a benzofuran moiety linked to a piperazine ring and a thiadiazole group, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives containing the benzofuran and thiadiazole scaffolds. For instance, compounds similar to this compound have shown significant efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10b | Bacillus subtilis | 1.25 ± 0.60 µg/mL |
| 10d | Escherichia coli | Comparable to penicillin |
The compound 10b , a derivative closely related to our target compound, demonstrated an MIC value comparable to that of penicillin against Bacillus subtilis, indicating its potential as an effective antibacterial agent .
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been evaluated for their AChE inhibitory activity.
Table 2: AChE Inhibition Studies
| Compound | AChE Inhibition (%) | Reference Drug |
|---|---|---|
| 10d | High potency | Donepezil |
Compound 10d was identified as a highly potent inhibitor of AChE, suggesting that modifications in the piperazine and thiadiazole components can enhance neuroprotective properties .
Case Studies
Several case studies have explored the biological implications of compounds with similar frameworks:
- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that modifications in the functional groups significantly influenced their efficacy .
- Thiadiazole Antimicrobial Activity : Research on thiadiazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to confirm the antimicrobial properties, supporting the hypothesis that structural elements play a critical role in biological activity .
Propriétés
IUPAC Name |
2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c29-20(24-17-7-2-1-3-8-17)15-32-23-26-25-22(33-23)28-12-10-27(11-13-28)21(30)19-14-16-6-4-5-9-18(16)31-19/h1-9,14H,10-13,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWZURIWJLYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














